An In-depth Technical Guide to 3-Bromo-5-(o-tolyl)pyridine: A Key Building Block for Advanced Research
An In-depth Technical Guide to 3-Bromo-5-(o-tolyl)pyridine: A Key Building Block for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-Bromo-5-(o-tolyl)pyridine. As a substituted bromopyridine, this compound represents a versatile scaffold in medicinal chemistry and materials science. Its strategic combination of a reactive bromine atom, a sterically influential o-tolyl group, and the inherent electronic properties of the pyridine ring makes it a valuable intermediate for the synthesis of complex molecular architectures. This document aims to serve as a detailed resource for researchers, offering insights into its handling, synthesis, and derivatization, thereby facilitating its application in innovative research and development projects.
Introduction
Substituted pyridines are a cornerstone in the development of pharmaceuticals and functional materials, with a significant number of FDA-approved drugs containing this heterocyclic motif. The 3-bromo-5-arylpyridine scaffold, in particular, offers a unique combination of functionalities that are highly sought after in drug discovery. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The aryl group at the 5-position allows for the modulation of steric and electronic properties, influencing the compound's interaction with biological targets. 3-Bromo-5-(o-tolyl)pyridine, with its ortho-substituted tolyl group, introduces a specific steric hindrance that can be exploited to achieve conformational rigidity and selectivity in binding interactions. This guide will delve into the specific characteristics of this compound, providing a solid foundation for its use in advanced chemical synthesis.
Chemical and Physical Properties
While specific experimental data for 3-Bromo-5-(o-tolyl)pyridine is not extensively reported in publicly available literature, its properties can be reliably inferred from its structure and data from closely related analogs. It is expected to be a solid at room temperature.
| Property | Value | Source/Reference |
| Chemical Formula | C₁₂H₁₀BrN | [1] |
| Molecular Weight | 248.12 g/mol | [1] |
| CAS Number | 675590-12-2 | [1] |
| Appearance | White to off-white solid (predicted) | Inferred from analogs |
| Melting Point | Estimated 45-55 °C | Inferred from 3-bromo-5-phenylpyridine (46-50 °C) and other analogs[2] |
| Boiling Point | > 200 °C (predicted) | Inferred from analogs |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). Insoluble in water. | General chemical knowledge |
| Storage | Sealed in a dry environment at 4 to 8 °C | [1] |
Synthesis and Purification
The most direct and industrially scalable method for the synthesis of 3-Bromo-5-(o-tolyl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction provides a robust and high-yielding route to biaryl compounds.
Synthetic Strategy: Suzuki-Miyaura Coupling
The synthesis involves the reaction of 3,5-dibromopyridine with o-tolylboronic acid in the presence of a palladium catalyst and a base. The selective mono-arylation at the 5-position is generally favored due to the different electronic environments of the two bromine atoms on the pyridine ring.
Caption: Synthetic workflow for 3-Bromo-5-(o-tolyl)pyridine via Suzuki-Miyaura coupling.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization for scale and specific laboratory conditions.
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine (1.0 eq.), o-tolylboronic acid (1.1 eq.), and a suitable base such as sodium carbonate (2.0 eq.) or potassium carbonate (2.0 eq.).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water 4:1:1 or dioxane/water 4:1). The solvent volume should be sufficient to ensure good stirring and dissolution of the reactants upon heating.
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Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
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Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
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Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Bromo-5-(o-tolyl)pyridine.[3][4]
Spectroscopic Characterization (Predicted)
The structural confirmation of 3-Bromo-5-(o-tolyl)pyridine would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyridine and tolyl protons.
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Pyridine Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm), likely appearing as two doublets and a triplet, corresponding to the protons at the 2, 4, and 6 positions of the pyridine ring.
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Tolyl Protons: A set of four signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the four protons of the ortho-substituted tolyl group, and a singlet around δ 2.2-2.4 ppm for the methyl group protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework.
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Pyridine Carbons: Five signals are expected for the pyridine ring carbons, with the carbon bearing the bromine atom appearing at a characteristic chemical shift.
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Tolyl Carbons: Six signals are expected for the tolyl group carbons, including the methyl carbon signal around δ 20 ppm.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak: The mass spectrum should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 247 and 249, corresponding to the [M]⁺ and [M+2]⁺ ions.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
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Aromatic C-H stretching: Bands above 3000 cm⁻¹.
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C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine and benzene rings.
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C-Br stretching: A band in the lower frequency region of the spectrum.
Reactivity and Synthetic Applications
The reactivity of 3-Bromo-5-(o-tolyl)pyridine is dominated by the chemistry of the bromopyridine moiety.
Caption: Key reaction pathways for the derivatization of 3-Bromo-5-(o-tolyl)pyridine.
Cross-Coupling Reactions
The C-Br bond at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura Coupling: Further reaction with another boronic acid can lead to the synthesis of unsymmetrical terarylpyridine derivatives.[5]
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to 3-alkynyl-5-(o-tolyl)pyridines.
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Buchwald-Hartwig Amination: Coupling with primary or secondary amines yields 3-amino-5-(o-tolyl)pyridine derivatives.
Lithiation and Electrophilic Quench
Treatment with a strong base, such as n-butyllithium at low temperatures, can lead to lithium-halogen exchange, generating a nucleophilic 3-pyridyl lithium species. This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups at the 3-position.
Role in Drug Discovery
The 3-bromo-5-arylpyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Derivatives of this scaffold have been explored for a range of therapeutic applications, including as kinase inhibitors, GPCR modulators, and anti-infective agents. The o-tolyl group in 3-Bromo-5-(o-tolyl)pyridine can serve to orient the molecule within a binding pocket and can also influence its pharmacokinetic properties.
Safety and Handling
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General Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[7]
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield. Use in a well-ventilated area, preferably in a fume hood.
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Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
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Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames.
Conclusion
3-Bromo-5-(o-tolyl)pyridine is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible. The presence of the reactive bromine atom allows for a wide range of subsequent chemical transformations, enabling the creation of diverse libraries of complex molecules. The insights provided in this technical guide are intended to empower researchers to effectively and safely utilize this compound in their pursuit of novel scientific discoveries and the development of next-generation therapeutics and materials.
References
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Hoffman Fine Chemicals. (n.d.). CAS 675590-12-2 | 3-Bromo-5-(o-tolyl)pyridine | MFCD09908004. Retrieved from [Link]
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ChemBK. (2024, April 9). 3-BROMO-5-PHENYLPYRIDI. Retrieved from [Link]
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MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]
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MDPI. (2020, December 2). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]
